Ytracis
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Ytracis is prepared as a sterile solution containing yttrium-90 chloride in 0.04 M hydrochloric acid. The solution is clear and colorless, free of particulate matter . The production involves the synthesis of yttrium-90, a high-energy beta emitter, which is then dissolved in hydrochloric acid to form yttrium-90 chloride . The solution is packaged in 2 ml Ph. Eur. type I colorless glass vials with teflonized rubber stoppers and aluminum caps .
化学反应分析
Ytracis undergoes radiolabelling reactions where it is tagged with a radioactive compound. The primary reaction involves the binding of yttrium-90 chloride to carrier molecules such as monoclonal antibodies or peptides . The reaction conditions typically involve mixing the yttrium-90 chloride solution with the carrier molecule in a laboratory setting. The major product formed is the radiolabelled carrier molecule, which can then be used for therapeutic or diagnostic purposes .
科学研究应用
Ytracis has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used for targeted radiotherapy, where the radiolabelled carrier molecules deliver cytotoxic radiation doses to specific tumor cells while sparing healthy tissues . This targeted approach is beneficial in treating various types of cancers. In chemistry and biology, this compound is used to study the behavior of radiolabelled molecules and their interactions with biological systems . Industrial applications include the development of new radiopharmaceuticals and diagnostic tools .
作用机制
The mechanism of action of Ytracis involves the emission of beta radiation from yttrium-90. When this compound is used to radiolabel a carrier molecule, the resulting radiolabelled compound targets specific cells, such as tumor cells. Once the radiolabelled compound binds to the target cells, the beta radiation emitted by yttrium-90 induces cytotoxic effects, leading to the destruction of the targeted cells . This mechanism is particularly effective in treating cancers where the radiolabelled compound can selectively target and destroy tumor cells .
相似化合物的比较
Ytracis is unique in its use of yttrium-90 as a high-energy beta emitter for radiolabelling. Similar compounds include iodine-131 and strontium-89, which are also used for radiotherapy . iodine-131 has a weaker beta radiation energy and emits gamma rays, which can expose the environment to unwanted radiation . Strontium-89 is primarily used for palliative treatment of bone pain from metastatic cancer . This compound, with its high-energy beta emission and ability to be conjugated to various carrier molecules, offers a more targeted and effective approach for systemic radiotherapy .
属性
CAS 编号 |
39271-65-3 |
---|---|
分子式 |
Cl3Y |
分子量 |
196.26 g/mol |
IUPAC 名称 |
trichloro(90Y)yttrium-90 |
InChI |
InChI=1S/3ClH.Y/h3*1H;/q;;;+3/p-3/i;;;1+1 |
InChI 键 |
PCMOZDDGXKIOLL-SGNQUONSSA-K |
手性 SMILES |
Cl[90Y](Cl)Cl |
规范 SMILES |
Cl[Y](Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。